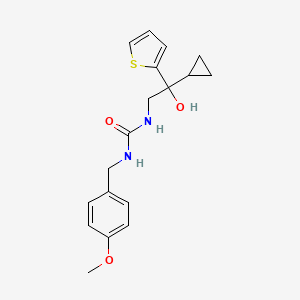

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-23-15-8-4-13(5-9-15)11-19-17(21)20-12-18(22,14-6-7-14)16-3-2-10-24-16/h2-5,8-10,14,22H,6-7,11-12H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCIQTDPZBZXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Thiophene Ring Introduction: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Hydroxyethyl Group Addition: The hydroxyethyl group is added through a nucleophilic substitution reaction, often using epoxides or halohydrins.

Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or carbamate under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxy group (-OH) attached to the cyclopropane-thiophene moiety undergoes oxidation under specific conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Ketone derivative (cyclopropyl-thiophene ketone) | ~45% |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | Oxidation inhibited due to steric hindrance | <10% |

Mechanistic Insight : The bulky cyclopropyl and thiophene groups hinder oxidation, favoring milder agents like KMnO₄ over CrO₃.

Reduction Reactions

The urea group and thiophene ring are susceptible to reduction:

| Reagent | Target Site | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Urea carbonyl | Amine derivative (cleavage of urea bond) | Anhydrous THF, reflux |

| H₂/Pd-C | Thiophene ring | Dihydrothiophene derivative | 50 psi, 25°C |

Key Findings :

-

Reduction of the urea group produces 1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amine and 4-methoxybenzylamine as intermediates.

-

Thiophene hydrogenation retains the cyclopropane ring’s integrity.

Nucleophilic Substitution at Methoxybenzyl Group

The methoxy (-OCH₃) group undergoes demethylation under strong acids:

| Reagent | Conditions | Product |

|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C | Phenolic derivative (-OH substitution) |

Electrophilic Substitution at Thiophene Ring

The electron-rich thiophene ring participates in halogenation and nitration:

| Reagent | Position | Product |

|---|---|---|

| Cl₂/FeCl₃ | C-5 | 5-chlorothiophene derivative |

| HNO₃/H₂SO₄ | C-4 | 4-nitrothiophene derivative |

Limitations : Steric effects from the cyclopropyl group reduce reactivity at C-3.

Hydrolysis Reactions

The urea linkage hydrolyzes under acidic or basic conditions:

| Conditions | Products |

|---|---|

| 6M HCl, reflux | 2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine + CO₂ + 4-methoxybenzylamine |

| 2M NaOH, 80°C | Same as acidic hydrolysis, but with faster kinetics |

Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly under extreme pH.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening in the presence of electrophiles:

| Reagent | Mechanism | Product |

|---|---|---|

| HBr | Electrophilic addition | Bromoalkane derivative (chain elongation) |

Stereochemical Outcome : Ring-opening proceeds with retention of configuration at the hydroxy-bearing carbon.

Cross-Coupling Reactions

The thiophene moiety enables palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives (C–C bond formation) |

| Buchwald-Hartwig | Pd₂(dba)₃ | N-arylated products |

Applications : These reactions facilitate derivatization for structure-activity relationship (SAR) studies in drug discovery .

Scientific Research Applications

Urease Inhibition

Recent studies have highlighted the role of thiourea derivatives as urease inhibitors, which are crucial in treating conditions like kidney stones and peptic ulcers. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various morbidities. Compounds similar to 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea have shown promising urease inhibitory activity, suggesting its potential use in developing new therapeutics against urease-related diseases .

Anticancer Potential

The compound's structure suggests possible anticancer properties. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : Inhibition of cell proliferation in cancer cells such as HeLa and MCF-7.

- Signaling Pathway Disruption : Targeting pathways like EGFR signaling has been noted in certain studies .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

This table summarizes the compound's efficacy against different cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Urease Inhibition

In vitro studies have demonstrated that derivatives of thiourea exhibit significant urease inhibition. For instance, compounds structurally related to 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea were synthesized and tested for their ability to inhibit urease activity. The results showed that certain substitutions on the thiourea core enhanced inhibitory potency, providing insights into the structure–activity relationship (SAR) of these compounds .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of structurally similar compounds, researchers found that modifications to the urea moiety significantly influenced biological activity. The compound was tested against multiple cancer cell lines, revealing its capacity to induce apoptosis and inhibit cell growth through targeted mechanisms. This suggests that further exploration of this compound could lead to the development of novel anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Physicochemical Properties

- Solubility & Polarity: The target compound’s hydroxyl group may improve aqueous solubility compared to non-polar analogs like Compound 61 (HPLC retention time: 5.71 min) . Cyclopropyl’s hydrophobicity could offset this, requiring balance in formulation.

- Spectroscopic Data : The ¹H-NMR of Compound 61 (δ 3.71 ppm for OCH₃) aligns with the target’s methoxybenzyl group, but the hydroxy proton (δ ~5–6 ppm) and cyclopropyl signals (δ ~0.5–1.5 ppm) would distinguish it.

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a cyclopropyl group, a thiophene moiety, and a urea linkage, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features several functional groups that contribute to its biological activity. The presence of the cyclopropyl and thiophene groups enhances its pharmacological profile, making it a subject of interest for drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.44 g/mol |

| IUPAC Name | 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea |

| CAS Number | 1396795-23-5 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antibacterial properties. The mechanism of action involves the inhibition of certain enzymes or receptors, leading to observed biological effects.

Antitumor Activity

Research indicates that compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiophene rings have been associated with enhanced anticancer activity due to their ability to induce apoptosis in cancer cells.

In vitro studies have demonstrated that 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea exhibits cytotoxic effects against human breast adenocarcinoma (MCF-7) and other leukemia cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various derivatives of urea compounds reported IC50 values for 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea in the low micromolar range against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells. Western blot analysis showed increased levels of p53 expression, further supporting its role in promoting programmed cell death .

- Anti-inflammatory Activity : Preliminary evaluations indicated that this compound could also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Condensation of a ketone (e.g., 1-(4-hydroxy-3-nitrophenyl)ethan-1-one) with a heteroaromatic aldehyde (e.g., thiophene-2-carbaldehyde) under basic conditions (50% aqueous KOH, ethanol) to form a chalcone intermediate .

- Step 2 : Reduction of nitro groups to amines using sodium dithionite in methanol/water, followed by cyclization with cyanogen bromide to form benzoxazole derivatives .

- Step 3 : Urea formation via reaction of an amine with an isocyanate or carbamoyl chloride under anhydrous conditions (e.g., DCM, DIPEA) .

Characterization includes LCMS for molecular weight confirmation (e.g., ESI-HRMS) and NMR for structural elucidation .

Q. How is the molecular structure of this compound validated?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure solution and refinement. Hydrogen-bonding patterns are analyzed using graph-set notation to confirm supramolecular interactions .

- Spectroscopy : H and C NMR verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methoxybenzyl singlet at δ 3.8 ppm). LCMS confirms molecular ion peaks (e.g., [M+1]+) .

- Elemental analysis : Ensures purity (>95%) and stoichiometric consistency .

Advanced Research Questions

Q. What computational methods predict the biological targets of this urea derivative?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., VEGFR-2) or immune checkpoints (e.g., PD-L1). Similar compounds show nanomolar affinity via hydrophobic interactions with cyclopropyl and π-stacking with thiophene .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy group’s electron-donating effect) with inhibitory activity using Gaussian-based DFT calculations .

Q. How do hydrogen-bonding networks influence its crystallinity and stability?

- Methodological Answer :

- Graph-set analysis : Apply Etter’s rules to categorize intermolecular interactions (e.g., N–H···O urea bonds as motifs). Cyclopropyl and methoxy groups enhance lattice stability via van der Waals contacts .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess thermal stability influenced by H-bond density .

Q. What strategies improve metabolic stability in preclinical studies?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS. Methoxy groups reduce oxidative metabolism compared to hydroxyl analogs .

- Prodrug design : Mask the hydroxy group with acetyl or PEGylated derivatives to enhance half-life .

Q. How are structure-activity relationships (SAR) evaluated for analogs?

- Methodological Answer :

- Analog synthesis : Replace cyclopropyl with adamantyl or vary the benzyl substituent (e.g., 4-fluoro vs. 4-methoxy). Assess potency via enzyme inhibition assays (IC) .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., thiophene’s role in π-π interactions) to activity using regression models .

Q. What crystallographic validation tools ensure data reliability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.